2-Chloro-3-quinolinecarboxaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

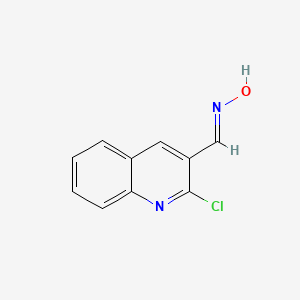

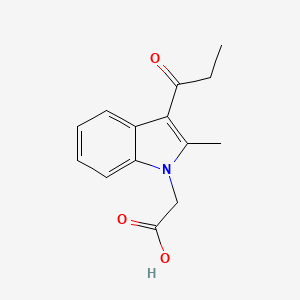

“2-Chloro-3-quinolinecarboxaldehyde” is a chemical compound with the molecular formula C10H6ClNO . It is also known by several synonyms such as 2-chloro-3-quinoline carboxaldehyde, 2-chloro-quinoline-3-carbaldehyde, 2-chloroquinoline-3-carboxaldehyde, and others .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes has been described in the literature, following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .

Molecular Structure Analysis

The molecular weight of 2-Chloro-3-quinolinecarboxaldehyde is 191.62 g/mol . The InChI Key is SDKQWXCBSNMYBN-UHFFFAOYSA-N . The SMILES string representation is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O .

Physical And Chemical Properties Analysis

The physical form of 2-Chloro-3-quinolinecarboxaldehyde is liquid . It has a melting point range of 148-150 °C .

Scientific Research Applications

- Application : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Method : The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L -proline .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : In this study, the FT-IR and FT-Raman spectra of 2-chloro-3-quinolinecarboxaldehyde (2Cl3QC) have been recorded .

- Method : The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively .

- Results : The fundamental modes of vibrational frequencies of 2Cl3QC are assigned .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium and potassium enolates of acetophenone .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, 3-(2-quinolyl)-1-phenyl-2-propenone, was successfully synthesized .

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde

Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

Safety And Hazards

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-quinolinecarboxaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)